N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide
Description
This compound is a benzamide derivative characterized by a 3,4,5-triethoxy-substituted benzene ring and two dimethylamino groups. The first dimethylamino group is attached to a central ethyl chain, while the second is part of a para-substituted phenyl ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O4/c1-8-30-22-15-19(16-23(31-9-2)24(22)32-10-3)25(29)26-17-21(28(6)7)18-11-13-20(14-12-18)27(4)5/h11-16,21H,8-10,17H2,1-7H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSKLYLCALFWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]amine under controlled conditions to yield the final benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino groups can engage in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects: Triethoxy vs. Trimethoxy
The compound N-[4-(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamide () shares a benzamide core and dimethylaminoethoxy side chain but differs in its methoxy vs. ethoxy substituents. For instance, ethoxy groups may slow oxidative metabolism due to increased electron-donating effects compared to methoxy .
Aromatic Ring Modifications: Trifluoromethyl vs. Dimethylamino
2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide () replaces the triethoxy phenyl group with a trifluoromethylphenyl moiety. The trifluoromethyl group is strongly electron-withdrawing, which could enhance binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors). In contrast, the triethoxy groups in the target compound may favor interactions with polar residues or solvent-exposed regions .
Functional Group Diversity: Urea-Linked Triazine vs. Ethyl-Dimethylamino
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide () incorporates a urea-linked triazine ring, enabling π-stacking or hydrogen-bonding interactions. The target compound lacks this motif but features a branched ethyl-dimethylamino chain, which may enhance conformational flexibility or cationic character at physiological pH. This structural difference suggests divergent applications: the triazine derivative may target kinases, while the target compound’s design hints at CNS or receptor modulation .
Application-Specific Analogues: Pesticides vs. Pharmacological Agents
lists benzamide-based pesticides (e.g., N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide). These compounds often include halogenated or sulfonamide groups for pesticidal activity. The target compound, with its dual dimethylamino and ethoxy groups, is more likely tailored for human therapeutics, leveraging improved solubility and reduced toxicity compared to halogenated analogues .
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide is a synthetic compound with potential biological activities. Its structure features a triethoxybenzamide moiety and dimethylamino substituents, which may influence its pharmacological profile. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C21H28N2O5
- Molecular Weight : 388.4574
- IUPAC Name : this compound
- CAS Registry Number : 138-56-7
The compound's structure is characterized by a central benzamide linked to a triethoxy group and two dimethylamino groups, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It has been studied for its potential effects on acetylcholinesterase (AChE) inhibition, which is crucial for regulating acetylcholine levels in the nervous system.
Inhibition of Acetylcholinesterase
Recent studies have indicated that compounds with similar structural features exhibit significant AChE inhibition. For instance:
- IC50 Values : Compounds structurally related to this compound demonstrated IC50 values ranging from 0.15 μmol/L to over 500 μmol/L against AChE depending on the substituents present on the benzene ring .
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on AChE:
- Ellman Method : This colorimetric assay revealed that the compound exhibits mixed-type inhibition against AChE. The kinetic parameters suggest that increasing concentrations lead to alterations in both Km and Vmax values, indicating complex interaction dynamics .
Comparative Analysis
A comparative analysis of related compounds indicates that:
| Compound | IC50 (μmol/L) | Selectivity for AChE over BChE |
|---|---|---|
| Compound 5e | 0.15 ± 0.01 | High (27.4) |
| Compound 12m | 0.37 ± 0.02 | Moderate |
| Parent Compound | 0.69 ± 0.06 | Low |
These findings suggest that modifications in substituents can significantly alter both potency and selectivity towards AChE.
Case Studies and Research Findings
- Neuroprotective Potential : Research indicates that compounds with similar structures may offer neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit AChE .
- Selectivity Profiles : Studies have shown that the selectivity of these compounds for AChE over butyrylcholinesterase (BChE) is critical for reducing side effects associated with non-selective cholinesterase inhibitors .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds can be enhanced by optimizing the steric and electronic properties of substituents on the benzene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
